2,3',5-Trichlorobiphenyl
Overview
Description
2,3’,5-Trichlorobiphenyl is a polychlorinated biphenyl (PCB) compound, which consists of two benzene rings connected by a single bond, with three chlorine atoms attached at the 2, 3’, and 5 positions. PCBs are synthetic organic chemicals that were widely used in industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s because of their environmental persistence and potential health hazards .
Mechanism of Action
Target of Action
2,3’,5-Trichlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the Estrogen receptor . The Estrogen receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
The compound interacts with its target, the Estrogen receptor, by binding to it. This binding disrupts cell function by altering the transcription of genes . It also regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .
Biochemical Pathways
For instance, they can inhibit the basal and circadian expression of the core circadian component PER1 .
Pharmacokinetics
It’s known that pcbs are resistant to degradation and can bioaccumulate, leading to persistent environmental exposure .
Result of Action
The molecular and cellular effects of 2,3’,5-Trichlorobiphenyl’s action are primarily related to its disruption of normal cell function. By binding to the Estrogen receptor and altering gene transcription, it can affect cellular proliferation and differentiation .
Action Environment
2,3’,5-Trichlorobiphenyl is resistant to environmental degradation through photolytic, biological, or chemical processes . This resistance allows it to persist in the environment and bioaccumulate in animal tissue, which can lead to biomagnification in food chains . Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
2,3’,5-Trichlorobiphenyl is known to interact with the estrogen receptor, a nuclear hormone receptor . The steroid hormones and their receptors are involved in the regulation of eukaryotic gene expression and affect cellular proliferation and differentiation in target tissues .
Cellular Effects
It is known to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .
Molecular Mechanism
The molecular mechanism of 2,3’,5-Trichlorobiphenyl involves its interaction with the estrogen receptor. It is believed to bind to the receptor, affecting its function and influencing gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3’,5-Trichlorobiphenyl can be synthesized through various methods, including the dechlorination of higher chlorinated biphenyls. One common method involves the dechlorination of 2,3,4,5-tetrachlorobiphenyl using an organohalide respiring bacterium, Dehalobium chlorocoercia DF-1, under environmentally relevant conditions . Another method involves the catalytic dechlorination of polychlorinated biphenyls using activated carbon under mild conditions, which can achieve high dechlorination efficiency .
Industrial Production Methods
Industrial production of 2,3’,5-Trichlorobiphenyl typically involves the chlorination of biphenyl in the presence of a catalyst. The reaction conditions, such as temperature and chlorine concentration, are carefully controlled to achieve the desired chlorination pattern. The resulting mixture is then purified to isolate the specific isomer .
Chemical Reactions Analysis
Types of Reactions
2,3’,5-Trichlorobiphenyl undergoes various chemical reactions, including:
Oxidation: PCBs can be oxidized to form hydroxylated metabolites.
Reduction: PCBs can be reduced to form less chlorinated biphenyls.
Substitution: Chlorine atoms in PCBs can be substituted with other functional groups, such as hydroxyl or thiol groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or zinc dust.
Substitution reagents: Such as sodium hydroxide or thiol compounds.
Major Products
The major products formed from these reactions include hydroxylated biphenyls, less chlorinated biphenyls, and substituted biphenyls .
Scientific Research Applications
2,3’,5-Trichlorobiphenyl has been extensively studied for its environmental and biological effects. Some of its scientific research applications include:
Environmental Chemistry: Studying the degradation and dechlorination of PCBs in the environment.
Toxicology: Investigating the toxic effects of PCBs on human health and wildlife.
Analytical Chemistry: Developing sensitive detection methods for PCBs in environmental samples.
Bioremediation: Exploring the use of microorganisms to degrade PCBs in contaminated sites.
Comparison with Similar Compounds
2,3’,5-Trichlorobiphenyl is one of 209 polychlorinated biphenyls. Similar compounds include:
2,3’,5’-Trichlorobiphenyl: Another isomer with chlorine atoms at different positions.
2,2’,5,5’-Tetrachlorobiphenyl: A tetrachlorinated biphenyl with four chlorine atoms.
2,3,4,5-Tetrachlorobiphenyl: A tetrachlorinated biphenyl that can be dechlorinated to form 2,3’,5-Trichlorobiphenyl.
Each of these compounds has unique properties and reactivity patterns, making them distinct in their chemical behavior and applications.
Properties
IUPAC Name |
1,4-dichloro-2-(3-chlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3/c13-9-3-1-2-8(6-9)11-7-10(14)4-5-12(11)15/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNCPBRWFSKDMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074778 | |
Record name | 2,3',5-trichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38444-81-4 | |
Record name | 2,3′,5-Trichlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38444-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5,3'-Trichlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3',5-trichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3',5-TRICHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98H9867N6L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study mentions "weathered PCBs." What does this mean and how does it relate to the persistence of 2,3',5-Trichlorobiphenyl in the environment?
A1: "Weathered PCBs" refers to mixtures of these compounds that have been present in the environment for extended periods. Over time, the less persistent congeners, like some isomers of this compound, might be preferentially degraded by natural processes, leaving behind a higher proportion of more recalcitrant compounds []. This weathering process can result in a shift in the composition of PCB mixtures found in the environment. This highlights the potential persistence of specific PCB congeners like this compound, even in the presence of microbial activity. Further research into the specific dechlorination pathways and rates of different this compound isomers by microbial communities in the Venice Lagoon sediment could help understand its long-term fate in this environment.
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